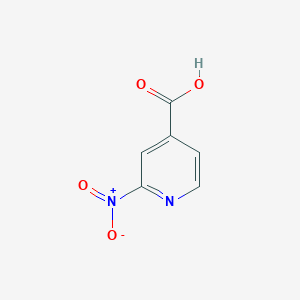

2-Nitropyridin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

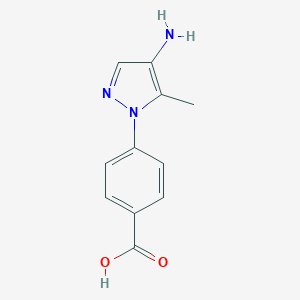

2-Nitropyridine-4-carboxylic acid is a compound that is structurally related to various nitropyridine derivatives which have been studied for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-nitropyridine-4-carboxylic acid, they do provide insights into similar compounds that can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of nitropyridine derivatives can be complex, involving multiple steps and reagents. For instance, a one-pot synthesis method for 2-substituted 3-nitropyridines has been developed, which involves a ring transformation of 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones. This process proceeds via an addition-addition-elimination-elimination mechanism, indicating the potential for complex reaction pathways in the synthesis of related compounds like 2-nitropyridine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is often determined using X-ray crystallography. For example, the structure of 2-amino-4-nitropyridine was determined to belong to the monoclinic system with specific space group parameters. The crystal is built of layers with molecules joined into dimers by hydrogen bonds, forming rings of symmetry . This information suggests that 2-nitropyridine-4-carboxylic acid may also exhibit a complex molecular structure with potential for intermolecular interactions.

Chemical Reactions Analysis

Nitropyridine derivatives can undergo various chemical reactions, including nitrosation. The nitrosation of methylaminopyridines, for example, is first-order in both the amine and nitrous acid, leading to the formation of nitrosamines. This reaction's rate is influenced by the concentration of acids and salts in the solution, indicating that the reactivity of 2-nitropyridine-4-carboxylic acid could also be sensitive to reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be deduced from their molecular structures and the types of intermolecular interactions they participate in. For instance, the presence of hydrogen bonds in the crystal structure of 2-amino-4-nitropyridine affects its vibrational spectra, as observed in IR and Raman spectroscopy studies . Similarly, the cocrystals of 2-amino-4-nitrobenzoic acid demonstrate the importance of hydrogen bonding in determining the supramolecular architecture of these compounds . These insights suggest that 2-nitropyridine-4-carboxylic acid may also exhibit distinct physical properties influenced by its ability to form hydrogen bonds and other intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Carbonsäuren wie 2-Nitropyridin-4-carbonsäure spielen eine Schlüsselrolle in der organischen Synthese . Sie sind vielseitige organische Verbindungen, die an verschiedenen organischen Reaktionen wie Substitution, Eliminierung und Oxidation teilnehmen können . Ihre stark polare chemische Struktur macht sie in diesen Reaktionen aktiv .

Nanotechnologie

Im Bereich der Nanotechnologie wurden Carbonsäuren zur Oberflächenmodifikation von Nanostrukturen eingesetzt . Sie wurden beispielsweise verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Diese Anwendung ist entscheidend bei der Herstellung von Polymer-Nanomaterialien .

Polymere

Carbonsäuren werden auch im Bereich der Polymere verwendet . Sie finden Anwendung als Monomere, Additive und Katalysatoren . Die Carboxylgruppe in this compound kann mit anderen Verbindungen interagieren, um Polymere zu bilden .

Katalysatoren in chemischen Reaktionen

Pyridin-4-carbonsäure, eine ähnliche Verbindung wie this compound, wurde als Katalysator bei der Synthese von Pyrano[3,2-b]pyranon-Derivaten eingesetzt

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s known that nitropyridines can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Nitropyridines, in general, are known to participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

Eigenschaften

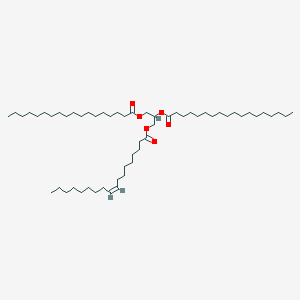

IUPAC Name |

2-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 |

Source

|

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33225-74-0 |

Source

|

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.